![molecular formula C13H15N5OS B6440455 N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2548982-71-2](/img/structure/B6440455.png)
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
“N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are confirmed using various spectral techniques .Molecular Structure Analysis
The molecular structure of “N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide” can be analyzed using various techniques such as FT-IR, 1H-NMR, mass spectra, and elemental analysis . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving “N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide” can be studied using various techniques. For example, the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide” can be analyzed using various techniques such as FT-IR, 1H-NMR, mass spectra, and elemental analysis .Scientific Research Applications
- Docking studies further supported its inhibitory action against Staphylococcus epidermidis protein .
- Compound 1 may play a role in this context, contributing to the integration of diagnosis and treatment for related diseases .
- Assessing its impact on cell viability provides insights into its potential therapeutic applications .
- For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities .
Antibacterial Activity
DNA Binding
SHP1 Inhibition
Cytotoxic Effects
Anti-Inflammatory and Analgesic Activities
Antimicrobial Potential
Future Directions
Mechanism of Action
Target of Action
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . .
Mode of Action
For instance, some derivatives have been found to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme catalyzing the degradation of cytokinins . This inhibition increases the lifetime of cytokinins and their effects in plants .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Action Environment
It is known that the biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = n-c-s- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
properties
IUPAC Name |
N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(15-11-4-2-1-3-5-11)18-8-6-17(7-9-18)12-10-14-20-16-12/h1-5,10H,6-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUGNJCWPWHCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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